methyl 2-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
Description
Methyl 2-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a synthetic organic compound featuring a hybrid scaffold combining a 1,2-dihydropyridine-2-one core, a 4-chlorobenzyl substituent, and a methyl benzoate moiety linked via an amide bond. The 4-chlorophenyl group enhances lipophilicity and may influence receptor binding, while the dihydropyridine ring offers redox-active properties. The methyl benzoate ester improves solubility and bioavailability compared to free carboxylic acids.
Properties
IUPAC Name |
methyl 2-[[1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c1-28-21(27)16-5-2-3-7-18(16)23-19(25)17-6-4-12-24(20(17)26)13-14-8-10-15(22)11-9-14/h2-12H,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDYJJSOYOLJHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the dihydropyridine intermediate reacts with a chlorobenzyl chloride in the presence of a Lewis acid catalyst.
Amidation: The amide bond is formed by reacting the intermediate with an appropriate amine under suitable conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, or other alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Biological Activity
Methyl 2-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate, a compound featuring a complex molecular structure, has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical formula for this compound is . The compound includes a dihydropyridine core, which is known for its pharmacological significance, along with a chlorobenzyl group and a methoxy group contributing to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 320.77 g/mol |
| Melting Point | 152–154 °C |
| Solubility | Soluble in DMSO |
| CAS Number | 446276-02-4 |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of dihydropyridine compounds can possess significant antimicrobial properties. For instance, related compounds have been tested against various bacterial strains and fungi with promising results .
- Anticancer Properties : The dihydropyridine structure is often associated with anticancer activity. Research has identified that similar compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic proteins .
- Antioxidant Effects : Preliminary studies suggest that this compound may exhibit antioxidant properties by scavenging free radicals, which is crucial in reducing oxidative stress-related diseases .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction processes. For example, it has been suggested that dihydropyridine derivatives can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in both mammalian cells and pathogens .
- Receptor Interaction : The chlorobenzyl group can enhance binding affinity to certain receptors, potentially modulating receptor-mediated pathways that influence cellular responses such as proliferation and apoptosis .
Case Studies
Several studies have investigated the biological activity of compounds structurally related to this compound:
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of various dihydropyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential applications in developing new antimicrobial agents.
Study 2: Anticancer Potential
In vitro studies on cancer cell lines demonstrated that specific dihydropyridine compounds induced cell cycle arrest and apoptosis. These findings highlight the potential of such compounds as therapeutic agents in oncology .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on published data and structurally similar compounds.
Structural Analogues from Published Research
The compound shares functional group similarities with the C-series (C1–C7) described in . These compounds feature a quinoline-4-carbonyl core linked to a piperazine ring and a methyl benzoate group, with varying aryl substituents (e.g., bromo, chloro, fluoro, methoxy). Key differences include:
- Core Structure: The target compound uses a 1,2-dihydropyridine-2-one ring, whereas the C-series employs a quinoline scaffold.
- Substituent Position: The 4-chlorophenyl group in the target compound is attached to the dihydropyridine nitrogen, while in the C-series, halogenated aryl groups are part of the quinoline’s 2-position.
Physicochemical and Pharmacological Properties
Substituent Effects
- 4-Chlorophenyl Group: In the C-series, halogenated derivatives (C2–C4) showed enhanced cytotoxicity compared to non-halogenated analogs. The chloro substituent in C3 improved cellular uptake but increased metabolic susceptibility . Similar trends may apply to the target compound.
- Ester vs. Carboxylic Acid : The methyl benzoate ester in the target compound likely enhances membrane permeability compared to B29’s carboxylic acid group, which requires ionization for solubility .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 2-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate, and what reaction conditions are critical for yield optimization?
- Methodology : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the dihydropyridinone core via cyclization of substituted pyridine derivatives under acidic or basic conditions.
- Step 2 : Amide coupling between the dihydropyridinone intermediate and methyl 2-aminobenzoate using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) in anhydrous solvents (e.g., DMF or THF).
- Critical conditions : Maintain inert atmospheres (N₂/Ar) to prevent oxidation, and optimize temperature (60–80°C) to balance reaction rate and side-product formation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm regiochemistry of the amide bond and substituent positions (e.g., 4-chlorophenyl group). Look for characteristic shifts: ~δ 8.2–8.5 ppm (aromatic protons) and δ 170–175 ppm (ester carbonyl) .
- HPLC-MS : Monitor purity (>95%) and detect trace intermediates using reverse-phase C18 columns with acetonitrile/water gradients .
- X-ray crystallography : Resolve ambiguities in stereochemistry by growing single crystals in slow-evaporation solvents (e.g., ethanol/chloroform mixtures) .
Q. How can researchers design initial biological activity assays for this compound?
- Methodology :
- In vitro enzyme inhibition : Screen against target enzymes (e.g., kinases or proteases) using fluorogenic substrates in 96-well plates. Include positive controls (e.g., staurosporine for kinases) and measure IC₅₀ values .
- Cytotoxicity assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 1–100 µM. Compare to reference compounds (e.g., doxorubicin) .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields during amide bond formation?
- Methodology :
- Catalyst screening : Test alternative coupling agents (e.g., EDCI vs. HATU) to reduce racemization.
- Solvent effects : Compare polar aprotic solvents (DMF vs. DMSO) for solubility and reactivity.
- In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time and identify side products .
Q. What strategies address contradictions between computational predictions and experimental bioactivity data?
- Methodology :
- Re-evaluate docking models : Use molecular dynamics simulations (e.g., GROMACS) to assess binding pocket flexibility.
- Metabolite profiling : Perform LC-MS/MS to detect in situ degradation products that may interfere with assays .
- Orthogonal assays : Validate activity using SPR (surface plasmon resonance) to measure direct binding kinetics .
Q. How can environmental fate studies be designed to assess the compound’s ecological impact?
- Methodology :
- Degradation pathways : Conduct photolysis (UV light) and hydrolysis (pH 3–9) experiments, analyzing products via HPLC-MS.
- Ecotoxicology : Test acute toxicity on model organisms (e.g., Daphnia magna) using OECD guidelines. Measure LC₅₀ and NOEC (no observed effect concentration) .
Q. What advanced purification techniques resolve challenges with isomer separation?
- Methodology :
- Chiral chromatography : Use amylose- or cellulose-based chiral columns with heptane/isopropanol mobile phases.
- Crystallization additives : Introduce co-solvents (e.g., diethyl ether) or templating agents to selectively crystallize enantiomers .
Q. How can mechanistic studies elucidate the compound’s mode of action in enzyme inhibition?
- Methodology :
- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to infer interaction forces.
- Mutagenesis studies : Engineer enzyme variants (e.g., Ala-scanning) to identify critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
